卡苯西林吲达尼钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

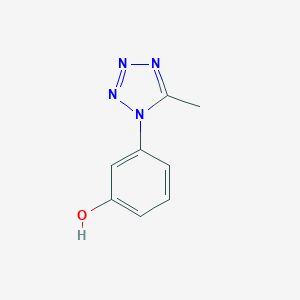

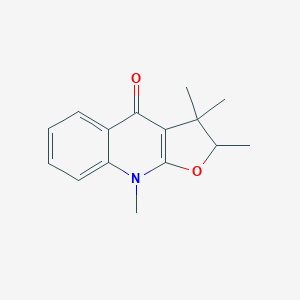

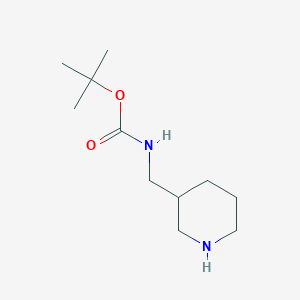

卡苯西林吲哚钠是一种半合成的青霉素类抗生素。它是一种卡苯西林的 prodrug,这意味着它在体内转化为活性形式的卡苯西林。 该化合物主要用于治疗细菌感染,特别是由铜绿假单胞菌和其他革兰氏阴性细菌引起的感染 .

科学研究应用

卡苯西林吲哚钠在科学研究中有多种应用,包括:

作用机制

卡苯西林吲哚钠通过干扰细菌细胞壁合成的最后阶段发挥抗菌作用。活性形式的卡苯西林酰化青霉素敏感的转肽酶,阻止肽聚糖链之间形成交联。 这种抑制破坏了细菌细胞壁的完整性,导致细胞裂解和死亡 .

生化分析

Biochemical Properties

Carbenicillin indanyl sodium is rapidly absorbed after oral administration, with the intact ester appearing in serum shortly after ingestion . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol . Carbenicillin, the active form of the drug, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This involves acylating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring .

Cellular Effects

Carbenicillin indanyl sodium, once converted to carbenicillin, interferes with the final cell wall synthesis in susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus . This interference disrupts the bacterial cell wall, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of action of carbenicillin indanyl sodium involves the disruption of bacterial cell wall synthesis . Carbenicillin, the active form of the drug, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, carbenicillin indanyl sodium is rapidly absorbed and then hydrolyzed to carbenicillin plus indanol . The released carbenicillin is excreted in urine . This rapid absorption and conversion suggest that the effects of carbenicillin indanyl sodium can be observed shortly after administration .

Dosage Effects in Animal Models

This indicates that the lethal dose varies among different animal species .

Metabolic Pathways

After absorption via the small intestine, carbenicillin indanyl sodium is hydrolyzed into carbenicillin . This process involves the breaking down of the ester bond in carbenicillin indanyl sodium to release carbenicillin and indanol .

Transport and Distribution

Carbenicillin indanyl sodium is administered orally and is rapidly absorbed in the gastrointestinal tract . Once absorbed, it is rapidly hydrolyzed to carbenicillin . The released carbenicillin is then excreted in urine .

Subcellular Localization

As an antibiotic, carbenicillin indanyl sodium does not have a specific subcellular localization. Its target, the penicillin-sensitive transpeptidase, is located in the bacterial cell wall . Therefore, the action of carbenicillin indanyl sodium is primarily localized to the bacterial cell wall .

准备方法

合成路线和反应条件: 卡苯西林吲哚钠是通过将卡苯西林与吲哚醇酯化合成的。该反应涉及在受控条件下使用合适的酯化剂,以确保形成吲哚酯。 然后对反应混合物进行纯化,以获得所需的产物 .

工业生产方法: 在工业环境中,卡苯西林吲哚钠的生产涉及大规模酯化工艺。 该反应通常在溶剂体系中进行,然后进行结晶或色谱等纯化步骤以分离纯化合物 .

化学反应分析

反应类型: 卡苯西林吲哚钠在体内发生水解反应,释放出活性形式的卡苯西林。 这种水解反应是由胃肠道中的酶催化的 .

常用试剂和条件: 水解反应需要有水和特定酶的存在,这些酶促进酯键的断裂。 该反应在生理条件下发生,通常在体温及 pH 值下 .

形成的主要产物: 水解反应的主要产物是卡苯西林,它通过干扰细菌细胞壁的合成而发挥抗菌作用 .

相似化合物的比较

卡苯西林吲哚钠在青霉素类抗生素中是独一无二的,因为它可以口服给药,并且对铜绿假单胞菌有效。类似的化合物包括:

卡苯西林: 母体化合物,通过非肠道途径给药,作用机制相似.

属性

CAS 编号 |

26605-69-6 |

|---|---|

分子式 |

C26H26N2NaO6S |

分子量 |

517.6 g/mol |

IUPAC 名称 |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |

InChI 键 |

MIDVDPGGKUZZAJ-XZVIDJSISA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Key on ui other cas no. |

26605-69-6 |

同义词 |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)